N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide
CAS No.: 850730-58-4
Cat. No.: VC6617461
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 464.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850730-58-4 |
|---|---|
| Molecular Formula | C24H21ClN4O2S |
| Molecular Weight | 464.97 |
| IUPAC Name | N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H21ClN4O2S/c1-14-12-22(32-13-21(31)27-20-10-6-17(7-11-20)16(3)30)29-24(26-14)23(15(2)28-29)18-4-8-19(25)9-5-18/h4-12H,13H2,1-3H3,(H,27,31) |
| Standard InChI Key | CAEIBPMZYRKQPT-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=C(C=C4)Cl |
Introduction
Key Chemical Features:
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Molecular Formula: C22H20ClN5O2S
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Functional Groups: Amide, sulfanyl, acetyl, and chloro-substituted aromatic rings.
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Potential Interactions: The presence of hydrogen bond donors (amide group) and acceptors (carbonyl groups) suggests potential for biological activity through molecular interactions.
Synthesis
While specific synthesis protocols for this exact compound are not readily available in the literature, the following general synthetic strategies can be inferred based on similar compounds:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core:
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The core structure is typically synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or related precursors.
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Introduction of the Sulfanyl Linker:
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The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
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Attachment of the Acetamide Moiety:
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Acetamide derivatives are often synthesized by reacting amines with acyl chlorides or anhydrides under mild conditions.
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Final Functionalization:
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The 4-acetylphenyl group and 4-chlorophenyl substituent can be introduced through selective electrophilic aromatic substitution or coupling reactions.
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Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Provides detailed information about the hydrogen and carbon environments in the molecule.
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Key signals include those from aromatic protons, methyl groups, and amide protons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹).
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms in crystalline samples.
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Medicinal Chemistry
Compounds containing pyrazolo[1,5-a]pyrimidine cores have demonstrated activity in various therapeutic areas:
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Anti-inflammatory Agents: Pyrazolo[1,5-a]pyrimidines have been studied as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Activity: Substituents like chlorophenyl groups enhance interactions with cancer-related targets.
Molecular Docking Studies
This compound's structural features suggest it could interact with biological macromolecules through hydrogen bonding, π-stacking interactions, and hydrophobic contacts. Computational docking studies could predict binding affinities to enzymes or receptors.
Drug Development
The presence of multiple functional groups allows for further optimization to improve pharmacokinetics (absorption, distribution, metabolism, excretion) and reduce toxicity.
Comparative Analysis with Related Compounds
| Property/Feature | N-(4-acetylphenyl)-2-{...}acetamide | Related Pyrazolo[1,5-a]pyrimidines |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |
| Substituents | Acetylphenyl, chlorophenyl | Varies (e.g., alkoxyphenyl) |
| Biological Activity | Potential anti-inflammatory | Anti-inflammatory, anticancer |
| Analytical Techniques | NMR, MS, IR | Similar |
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